molecular formula C11H13BrO2S B13296982 2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13296982
M. Wt: 289.19 g/mol
InChI Key: ANGWTGFQOJPGQD-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H13BrO2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the bromination of 5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophene derivatives.

    Oxidation Reactions: Products include sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group may play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 5,7-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 2-Chloro-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Uniqueness

2-Bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which confer distinct reactivity and potential biological activity. The combination of these groups allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

2-bromo-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C11H13BrO2S/c1-5-3-6(2)9-7(4-5)8(11(13)14)10(12)15-9/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

ANGWTGFQOJPGQD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)C(=C(S2)Br)C(=O)O)C

Origin of Product

United States

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